molecular formula C5H6N4S B12444478 Imidazo[2,1-b]thiazole-5,6-diamine CAS No. 863203-49-0

Imidazo[2,1-b]thiazole-5,6-diamine

Cat. No.: B12444478
CAS No.: 863203-49-0
M. Wt: 154.20 g/mol
InChI Key: WBESVFNRHDMHBS-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-5,6-diamine is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is known for its presence in various bioactive molecules, making it a valuable target for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-5,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with suitable aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b]thiazole core. For instance, the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where intermediate compounds are not isolated, thus streamlining the synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5,6-dione, while reduction can produce this compound derivatives with various substituents .

Scientific Research Applications

Imidazo[2,1-b]thiazole-5,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-5,6-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: The inhibition of QcrB disrupts the electron transport chain, leading to impaired energy production and ultimately cell death.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-5,6-diamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its dual nitrogen and sulfur-containing fused ring system, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

863203-49-0

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5,6-diamine

InChI

InChI=1S/C5H6N4S/c6-3-4(7)9-1-2-10-5(9)8-3/h1-2H,6-7H2

InChI Key

WBESVFNRHDMHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)N)N

Origin of Product

United States

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